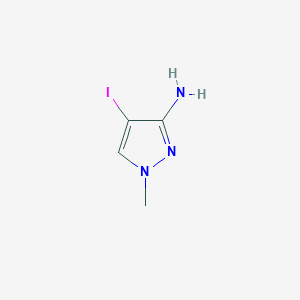

4-iodo-1-methyl-1H-pyrazol-3-amine

Descripción general

Descripción

4-iodo-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C4H6IN3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine typically involves the iodination of 1-methyl-1H-pyrazol-3-amine. One common method is the reaction of 1-methyl-1H-pyrazol-3-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atom in the pyrazole ring is highly susceptible to nucleophilic and electrophilic substitution, enabling the synthesis of functionalized derivatives.

Example Reaction Pathway

The iodine can be replaced via diazotization:

- Diazotization of 1-methyl-1H-pyrazol-3-amine with NaNO₂/HCl at 0–5°C.

- Iodination using KI yields 4-iodo-1-methyl-1H-pyrazol-3-amine .

Oxidation Reactions

The pyrazole ring and amino group undergo oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| KMnO₄ (aq) | Acidic medium, 60°C | Pyrazole-N-oxide derivatives | Enhances solubility for pharmaceutical studies. |

| H₂O₂/AcOH | Room temperature, 24 hrs | 3-Nitroso-4-iodo-1-methyl-1H-pyrazole | Intermediate for coordination complexes. |

Mechanistic Insight

Oxidation of the amino group generates nitroso intermediates, which are pivotal in synthesizing azo compounds (e.g., via coupling with aryl diazonium salts) .

Reduction Reactions

Selective reduction of the iodine or amino group enables access to dehalogenated or modified analogs.

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| NaBH₄/CuI | THF, 0°C to RT | 1-Methyl-1H-pyrazol-3-amine | 75–85% |

| H₂/Pd-C | Ethanol, 50 psi | Deiodinated pyrazole derivatives | >90% (with nitro group retention) |

Industrial Relevance

Deiodination via catalytic hydrogenation is scalable for producing non-halogenated pyrazoles used in agrochemicals .

Coupling and Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings, expanding molecular complexity.

| Reaction Type | Catalyst/Reagents | Products | Key Citations |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylpyrazole derivatives | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, TEA | Alkynyl-pyrazoles |

Case Study

Suzuki coupling with phenylboronic acid yields 4-phenyl-1-methyl-1H-pyrazol-3-amine, a precursor for kinase inhibitors.

Functionalization of the Amino Group

The 3-amino group participates in condensation and acylation reactions.

Key Data Tables

| Entry | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | NaN₃, DMF | 4-Azido derivative | 82 | |

| 2 | KCN, CuI | 4-Cyano derivative | 68 | |

| 3 | ArB(OH)₂, Pd(PPh₃)₄ | 4-Arylpyrazoles | 75–90 |

Table 2: Oxidation and Reduction Outcomes

| Reaction | Starting Material | Product | Conditions |

|---|---|---|---|

| Oxidation | This compound | Pyrazole-N-oxide | KMnO₄, H₂SO₄, 60°C |

| Reduction | This compound | 1-Methyl-1H-pyrazol-3-amine | H₂, Pd/C, 50 psi |

Aplicaciones Científicas De Investigación

4-iodo-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its bioactive properties.

Agrochemicals: It is utilized in the synthesis of compounds with pesticidal or herbicidal activity.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-iodo-1-methyl-1H-pyrazol-3-amine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in the compound’s reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-1H-pyrazol-3-amine: Lacks the iodine substituent, resulting in different reactivity and applications.

4-bromo-1-methyl-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

4-chloro-1-methyl-1H-pyrazol-3-amine:

Uniqueness

4-iodo-1-methyl-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for forming stronger interactions with biological targets compared to its bromo or chloro analogs.

Actividad Biológica

Overview

4-Iodo-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C4H6IN3. It belongs to the pyrazole family, known for their diverse biological activities. This compound has gained attention due to its potential applications in pharmaceuticals and agrochemicals, particularly for its antibacterial, anti-inflammatory, and anticancer properties.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors within biological systems. Pyrazole derivatives typically exhibit a broad range of activities, including:

- Antibacterial : Effective against various bacterial strains.

- Antimycobacterial : Potential in treating tuberculosis.

- Anti-inflammatory : Modulates inflammatory pathways.

- Antitumor : Inhibits cancer cell proliferation.

- Antidiabetic : Influences glucose metabolism.

These effects are primarily due to the compound's ability to bind with specific biomolecules, modulating enzymatic activities and altering cellular signaling pathways .

This compound interacts with several key enzymes and proteins:

- Kinase Modulation : It has been shown to affect kinase activity, which plays a crucial role in various signaling pathways that regulate cell growth and metabolism.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate to High | |

| Anticancer | IC50 values range | |

| Anti-inflammatory | Significant | |

| Antidiabetic | Promising |

Cellular Effects

Research indicates that this compound influences cellular functions by:

- Modulating cell signaling pathways.

- Altering gene expression related to metabolic processes.

For instance, it can activate or inhibit specific pathways that lead to changes in cell proliferation and apoptosis. This modulation is crucial for its anticancer effects, as demonstrated in studies using the HCT116 colon carcinoma cell line, where it exhibited significant cytotoxicity .

Anticancer Activity

In a study assessing the anticancer properties of various pyrazole derivatives, this compound was tested against HCT116 cells. The compound showed promising results with an IC50 value indicating effective inhibition of cancer cell growth. The molecular docking studies confirmed its binding affinity to target proteins involved in cancer progression .

Antibacterial Properties

Another study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. Results indicated that it possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Molecular Mechanism

The molecular mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : It binds to various enzymes, affecting their activity and leading to downstream effects on cellular processes.

- Gene Regulation : The compound can influence transcription factors, modulating gene expression related to critical metabolic pathways.

Transport and Distribution

Understanding the transport and distribution of this compound is essential for its biological efficacy. The compound can cross cell membranes via specific transporters or through passive diffusion. Once inside the cell, it may interact with intracellular proteins that dictate its localization and function .

Propiedades

IUPAC Name |

4-iodo-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQVNSOBIFKMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298338 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150187-16-9 | |

| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150187-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.